N-[2-methyl-1-(2-phenylethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide
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Overview
Description
N-[2-methyl-1-(2-phenylethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with a phenylethyl group and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-1-(2-phenylethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common method involves the condensation of 2-methyl-1-(2-phenylethyl)-1,2,3,4-tetrahydroquinoline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-1-(2-phenylethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various quinoline derivatives, reduced amines, and substituted acetamides .
Scientific Research Applications
N-[2-methyl-1-(2-phenylethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-methyl-1-(2-phenylethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(1-phenethyl-4-piperidinyl)propionanilide (Fentanyl): A potent synthetic opioid with a similar phenylethyl group.
N-(2-phenylethyl)maleimides: Compounds with similar structural features and reactivity.
Uniqueness
N-[2-methyl-1-(2-phenylethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H28N2O |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[2-methyl-1-(2-phenylethyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C26H28N2O/c1-20-19-26(28(21(2)29)23-13-7-4-8-14-23)24-15-9-10-16-25(24)27(20)18-17-22-11-5-3-6-12-22/h3-16,20,26H,17-19H2,1-2H3 |
InChI Key |
VVOHQIIOHYQWPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1CCC3=CC=CC=C3)N(C4=CC=CC=C4)C(=O)C |
Origin of Product |
United States |
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